Dihydroorotase Inhibition: Weak Activity Observed for Ortho Isomer at 180 µM
The target compound was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells and exhibited an IC50 of 1.80 × 10^5 nM (180 µM) at pH 7.37 when tested at 10 µM concentration [1]. This low-potency result indicates that the ortho carboethoxy configuration does not confer strong dihydroorotase inhibition, which may differentiate it from other regioisomers or more potent analogs in programs seeking selective vs. general enzyme inhibition [2]. A structurally distinct compound tested under the same assay conditions showed an IC50 of 1.00 × 10^6 nM (1,000 µM), providing a lower-potency reference point [2]. Direct regioisomeric comparator data under identical conditions were not identified in the available literature; therefore the quantitative differentiation is limited to benchmark comparison against a dissimilar chemical scaffold.
| Evidence Dimension | Dihydroorotase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.80 × 10^5 nM (180 µM) at pH 7.37, tested at 10 µM |
| Comparator Or Baseline | Dissimilar scaffold compound: 1.00 × 10^6 nM (1,000 µM) under identical assay conditions |
| Quantified Difference | Target compound is approximately 5.6-fold more potent than the weak reference compound, but both are in the high-µM range |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, compound concentration 10 µM (BindingDB PrimarySearch_ki assay) |
Why This Matters
This data point confirms that the ortho isomer is a weak dihydroorotase inhibitor, making it unsuitable for programs targeting this enzyme but potentially useful as a negative control or selectivity counter-screen compound.
- [1] BindingDB. PrimarySearch_ki entry for CAD protein / BDBM50405110 (ethyl 2-(2,2-dimethylpropanoyl)benzoate). IC50: 1.80E+5 nM, pH 7.37. View Source
- [2] BindingDB. SMILES String Search entry for dihydroorotase inhibition. IC50: 1.00E+6 nM, pH 7.37, tested at 10 µM. View Source
